2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone
Description
Properties
IUPAC Name |
2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQASVXCCQEYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589826 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946692-39-3 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Anthranilic Acid Derivatives
A widely adopted strategy involves cyclizing substituted anthranilic acids with chloroacetonitrile, as demonstrated in the synthesis of analogous 2-chloromethylquinazolinones. For 6,8-dimethyl substitution, the starting material 2a (4,6-dimethylanthranilic acid) reacts with chloroacetonitrile under basic conditions to form the quinolinone core.
- Sodium methoxide generation : Sodium (23 mg, 1 mmol) is dissolved in anhydrous methanol (5 mL).
- Chloroacetonitrile addition : Chloroacetonitrile (0.95 mL, 15 mmol) is introduced, followed by stirring for 40 minutes under nitrogen.
- Anthranilic acid incorporation : A solution of 4,6-dimethylanthranilic acid (5 mmol) in methanol (25 mL) is added, and the mixture is stirred for 2 hours.
- Isolation : The precipitate is filtered, washed with methanol and water, and dried under vacuum to yield this compound.
Key Advantages :
- One-pot synthesis minimizes intermediate isolation.
- High regioselectivity ensured by electron-donating methyl groups.
Limitations :
- Requires strictly anhydrous conditions to prevent hydrolysis of chloroacetonitrile.
Benzylic Chlorination of 2-Methylquinolinone Precursors
Direct chlorination of a pre-formed 2-methylquinolinone offers an alternative route. Radical-initiated benzylic chlorination using sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) selectively targets the 2-methyl group.
- Substrate preparation : 2-Methyl-6,8-dimethyl-4(1H)-quinolinone is synthesized via Friedländer annulation of 3,5-dimethylacetophenone with ethyl cyanoacetate.
- Chlorination : The substrate (1 mmol) is treated with SO2Cl2 (1.2 eq) in CCl4 under UV light (254 nm) for 6 hours.
- Purification : The crude product is recrystallized from ethanol to afford the chloromethyl derivative.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Catalyst | None (radical initiator: light) |
| Yield | 68–72% |
Challenges :
Meth-Cohn Quinoline Synthesis with Post-Functionalization
The Meth-Cohn approach constructs the quinoline skeleton from acetanilides, followed by oxidation and chlorination.
Step 1: Quinoline Formation
3,5-Dimethylacetanilide undergoes Vilsmeier-Haack reaction with POCl3/DMF to yield 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
Step 2: Hydrolysis to Quinolinone
The aldehyde is hydrolyzed in acetic acid/water (1:1) at 80°C for 4 hours to form 6,8-dimethyl-4(1H)-quinolinone.
Step 3: Chloromethylation
- Reduction : The quinolinone is reduced with NaBH4 to 2-hydroxymethyl-6,8-dimethyl-4(1H)-quinolinone.
- Chlorination : Thionyl chloride (2 eq) in dichloromethane converts the hydroxymethyl group to chloromethyl (0°C → rt, 2 hours).
Yield Profile :
| Step | Yield (%) |
|---|---|
| Quinoline formation | 85 |
| Hydrolysis | 78 |
| Chlorination | 91 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 65–70 | 95 | Moderate | High |
| Benzylic Chlorination | 68–72 | 90 | High | Moderate |
| Meth-Cohn | 60–65 | 98 | Low | Low |
Key Observations :
- Cyclization is optimal for small-scale synthesis due to simplicity.
- Benzylic chlorination excels in scalability but requires rigorous light control.
- Meth-Cohn offers high purity but involves multi-step complexity.
Physicochemical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular formula | C12H12ClNO |
| Molecular weight | 221.68 g/mol |
| Density | 1.197 g/cm³ |
| Boiling point | 351.6°C |
| Flash point | 166.5°C |
| LogP | 2.88 |
Spectroscopic Features :
- ¹H NMR (CDCl3) : δ 2.45 (s, 6H, 6,8-CH3), 4.65 (s, 2H, CH2Cl), 6.90–7.20 (m, 3H, aromatic).
- IR (KBr) : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the quinolinone.
Oxidation: Products may include quinolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Products include reduced forms of the quinolinone core or its substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone, exhibit notable antimicrobial properties. For instance, studies have demonstrated that chloromethyl quinoline derivatives possess activity against a range of microorganisms including Bacillus subtilis, E. coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds typically range between 300 and 500 µg/mL, suggesting their potential utility in treating infections caused by resistant strains of bacteria .
Antiproliferative and Anticancer Activity
Quinoline derivatives are also being explored for their antiproliferative effects against various cancer cell lines. A study focused on synthesizing novel 2-substituted-4-amino-6-halogenquinolines found that certain compounds exhibited significant antiproliferative activity against human cancer cell lines such as H-460 and HT-29. Notably, one compound demonstrated an IC50 value as low as 0.03 µM, indicating its potential as a lead compound for further development in cancer therapy .
Drug Development and Pharmacological Research
The synthesis of this compound can serve as an intermediate in the production of more complex pharmaceuticals. Its derivatives have been investigated for their roles as iron chelators and in enhancing the efficacy of chemotherapeutic agents. For example, studies have shown that quinolinone derivatives can restore sensitivity to doxorubicin in multi-drug resistant leukemia cells by inhibiting P-glycoprotein functionality .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of quinoline compounds is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity. For instance, variations in substituents at the C-2 and C-4 positions have been linked to enhanced antiproliferative effects against cancer cell lines .
Several studies have highlighted the effectiveness of quinoline derivatives in various therapeutic contexts:
- A study published in Nature examined quinoline-pyrimidine hybrids and their ability to enhance the efficacy of doxorubicin by inhibiting drug resistance mechanisms in leukemia cells .
- Another investigation into the synthesis of novel quinoline derivatives reported promising results in terms of antiproliferative activity against lung cancer cell lines, with several compounds outperforming existing treatments .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinolinone core can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone with three analogs:
Structural and Functional Differences
Key Comparative Insights
Reactivity: The chloromethyl group in the target compound introduces electrophilicity, enabling alkylation or nucleophilic substitution reactions. This contrasts with the inert methyl group in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one and the unsubstituted C2 in 6,8-dimethyl-4(1H)-quinolinone .
Physical Properties: Solubility: The chloromethyl group likely enhances polarity compared to non-halogenated analogs, improving aqueous solubility relative to 6,8-dimethyl-4(1H)-quinolinone . Melting Points: Aromatic compounds (e.g., 6,8-dimethyl-4(1H)-quinolinone) typically have higher melting points than saturated analogs (e.g., tetrahydroquinolinone) due to stronger intermolecular forces .
Biological Activity: The chloromethyl group may act as a pharmacophore in drug design, analogous to alkylating agents in chemotherapy. This contrasts with the dihydroquinolinone (CAS 36054-10-1), which lacks such reactive moieties . The methyl groups at C6/C8 in all compounds could enhance lipophilicity, aiding membrane permeability .
Biological Activity
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a quinolinone core with chloromethyl and dimethyl substituents that influence its biological properties.
Biological Activity Overview
The biological activity of quinoline derivatives, including this compound, encompasses various pharmacological effects such as:
- Antibacterial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Research indicates that quinoline derivatives can act as anticancer agents. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation .
- Anti-inflammatory Properties : Quinoline compounds have been reported to possess anti-inflammatory effects, potentially useful in treating various inflammatory diseases .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has shown potential as an inhibitor of protein kinases .
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Antibacterial Screening : A study utilizing the disc diffusion method found that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
- Cytotoxicity Assays : In vitro assays revealed that the compound has cytotoxic effects on various cancer cell lines. The IC50 values varied significantly depending on the specific cell line tested, indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Studies : Experimental models of inflammation showed that derivatives of quinoline could reduce inflammatory markers significantly when treated with this compound .
Data Tables
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone?
The synthesis typically involves cyclization of substituted 2'-aminochalcones or multi-component reactions. For example, microwave-assisted catalysis using indium(III) chloride (20 mol%) under 360 W irradiation for 5 minutes has been reported to yield structurally similar quinolinones in 63% efficiency . Alternative methods include acid/base-catalyzed isomerization, though these may require corrosive reagents (e.g., acetic acid) and extended reaction times .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chloromethyl and methyl groups) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π–π stacking with centroid distances of ~3.94 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl moiety is a reactive site for nucleophilic displacement. Studies on analogous 4-chloroquinolinones show reactivity with thiols, amines, and azides under mild conditions (e.g., aqueous NaOH in methanol/water at reflux), yielding derivatives like thioethers or piperazinyl analogs .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of this compound?
Microwave irradiation enhances reaction kinetics by reducing time (e.g., from hours to minutes) and improving yields. For instance, InCl3-catalyzed cyclization under microwaves achieved 63% yield vs. <50% with conventional heating . Key parameters include power (360 W), catalyst loading (20 mol%), and solvent choice (e.g., dichloromethane/di-isopropylether for crystallization) .
Q. What contradictions exist in reported catalytic systems for synthesizing quinolinone derivatives?
- Catalyst efficiency : InCl3 in microwaves outperforms traditional acid/base catalysts but requires precise control to avoid by-products .
- Solvent dependence : Polar solvents (e.g., THF) favor ring-closing metathesis, while non-polar solvents may stall reactivity .
- Yield variability : Base-catalyzed methods (e.g., NaOH in methanol/water) report inconsistent yields (50–80%) due to competing side reactions .
Q. What strategies resolve challenges in analyzing crystal packing and intermolecular interactions?
- Hydrogen bonding networks : Centrosymmetric dimers via N–H⋯N bonds stabilize the crystal lattice, confirmed by X-ray data .
- π–π interactions : Computational modeling (e.g., DFT) supplements crystallography to quantify stacking energies between aromatic rings .
- Polymorphism screening : Solvent variation (e.g., CH2Cl2 vs. ethanol) can isolate different crystal forms for comparative studies .
Q. How do substituents (methyl, chloromethyl) affect the compound’s electronic properties?
- Electron-withdrawing chloromethyl group : Increases electrophilicity at C-2, facilitating nucleophilic attacks .
- Methyl groups (C-6,8) : Steric hindrance may slow reactivity but enhance thermal stability, as evidenced by melting points (165–167°C in analogs) .
- Hammett parameters : Substituent effects on ring electronics can be quantified via UV-Vis or computational methods .
Methodological Notes
- Synthetic Optimization : Prioritize microwave or green chemistry protocols (e.g., multi-component reactions in ethanol) to reduce waste and improve scalability .
- Data Validation : Cross-reference spectral data with known analogs (e.g., 6,7-dimethoxy-4-methyl-1,2-dihydroquinolin-2-one) to confirm structural assignments .
- Contradiction Mitigation : Replicate reported conditions (e.g., InCl3 catalysis vs. NaOH-mediated routes ) to identify context-dependent efficacy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
